4-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide
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Overview
Description
4-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide is a complex organic compound that features a chromene core, a piperidine ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the chromene core, followed by the introduction of the piperidine and thiophene groups. Key steps include:
Formation of the Chromene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Group: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.
Attachment of the Thiophene Moiety: This can be done through cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides, organometallics, and acids/bases are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, particularly in targeting specific biological pathways.
Industry: The compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. This interaction could involve binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole
- Pyrrolidine derivatives
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
What sets 4-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide apart from similar compounds is its unique combination of a chromene core with piperidine and thiophene groups. This structural arrangement may confer distinct biological activities and chemical reactivity, making it a valuable compound for further study.
Properties
Molecular Formula |
C21H22N2O3S |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
4-oxo-N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)chromene-2-carboxamide |
InChI |
InChI=1S/C21H22N2O3S/c24-17-13-19(26-18-8-3-2-7-15(17)18)21(25)22-14-16(20-9-6-12-27-20)23-10-4-1-5-11-23/h2-3,6-9,12-13,16H,1,4-5,10-11,14H2,(H,22,25) |
InChI Key |
MZKQOXJWGUWGFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=CC=CS4 |
Origin of Product |
United States |
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